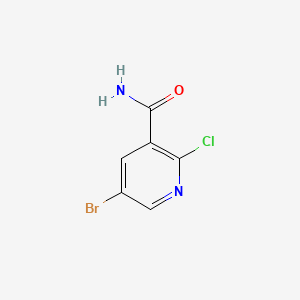

5-Bromo-2-chloronicotinamide

Übersicht

Beschreibung

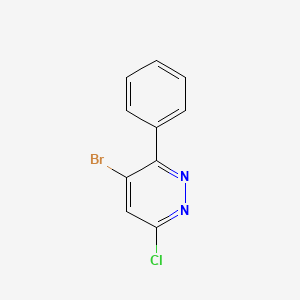

The compound 5-Bromo-2-chloronicotinamide is a halogenated nicotinamide derivative that has not been explicitly detailed in the provided papers. However, related compounds with similar halogen substitutions on the pyridine ring have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates for further chemical synthesis . These related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and N-phenylamides of 5-bromo-2-chloronicotinic acid, share structural similarities with 5-Bromo-2-chloronicotinamide and can provide insights into its chemical behavior and potential applications .

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which are useful for introducing various functional groups onto the pyridine ring . Similarly, the synthesis of N-phenylamides of 5-bromo-2-chloronicotinic acid is achieved by treating the acid chlorides with substituted anilines, indicating that 5-Bromo-2-chloronicotinamide could potentially be synthesized through analogous amide bond formation reactions .

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-chloronicotinamide is not directly reported, related compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide exhibit planar molecular structures with intermolecular hydrogen bonding, which is a common feature in halogenated nicotinamides that can influence their biological activity . These structural characteristics are likely to be relevant to 5-Bromo-2-chloronicotinamide as well.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines can be complex, as demonstrated by the synthesis of 5-bromo-1,7-naphthyridine, which undergoes tele-amination and Chichibabin reactions upon treatment with potassium amide . These reactions highlight the potential for halogenated nicotinamides like 5-Bromo-2-chloronicotinamide to participate in various chemical transformations, which could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloronicotinamide can be inferred from related compounds. For instance, the synthesis of 5-bromo-ferulaic acid from 5-bromine vanillin involves optimizing reaction conditions such as solvent choice and temperature, which are critical factors that affect the yield and purity of the final product . These considerations are likely applicable to the synthesis and handling of 5-Bromo-2-chloronicotinamide, suggesting that careful optimization of reaction conditions would be necessary to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- Herbicidal Applications : 5-Bromo-2-chloronicotinamide derivatives have been investigated for their herbicidal activities. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, discovering that some exhibited significant herbicidal activity against specific weeds like bentgrass and duckweed. This opens potential avenues for developing novel herbicides targeting monocotyledonous weeds.

Chemical Synthesis and Engineering

Chemical Synthesis : Setliff and Caldwell (1991) researched the synthesis of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid. Their work involved understanding the structural and electronic effects on hydrogen bonding tendencies, contributing to the broader knowledge of chemical properties and synthesis techniques for such compounds.

Biocatalysis in Biosynthesis : The study by Tang et al. (2018) focused on the biosynthesis of 2-chloronicotinic acid from 2-chloronicotinamide. They engineered an amidase enzyme to improve its catalytic activity towards 2-chloronicotinamide. This development represents an efficient and environmentally friendly route for synthesizing 2-chloronicotinic acid, a key intermediate in pharmaceuticals and pesticides.

Antitumor Activity

- Potential in Antitumor Research : A study by Zhou et al. (2015) synthesized and investigated the antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Their findings indicated potential applications in novel drug development, particularly in targeting PI3Kα kinase, a significant player in cancer pathways.

Electrocatalytic Synthesis

- Electrocatalysis : Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid from halopyridines, including 2-amino-5-bromo and 2-amino-5-chloropyridine. Their work contributes to the understanding of electrosynthesis processes under mild conditions, offering insights into more sustainable and efficient synthesis methods.

Biocatalytic Hydrolysis

- Biocatalytic Hydrolysis for Agrochemicals : Research by Zheng et al. (2018) delved into the biocatalytic hydrolysis of chlorinated nicotinamides, highlighting the role of amidase enzymes. Their findings suggest potential industrial applications in the production of agrochemicals, enhancing the efficiency of processes involved in manufacturing such chemicals.

Safety and Hazards

5-Bromo-2-chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-chloronicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various biological processes .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely involved in the regulation of protein function through the modification of arginine residues . The downstream effects of these modifications can vary widely and depend on the specific proteins and biological contexts involved.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound may have good bioavailability, allowing it to reach its target sites in the body effectively.

Result of Action

Its interaction with its target enzyme suggests that it may influence protein function, potentially affecting various cellular processes

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUOTGWWIKJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504939 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloronicotinamide | |

CAS RN |

75291-85-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

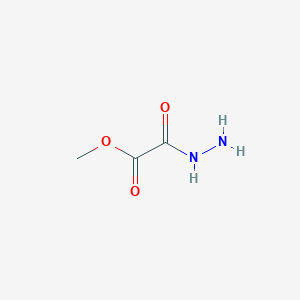

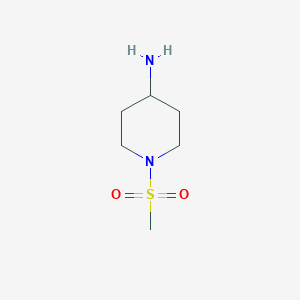

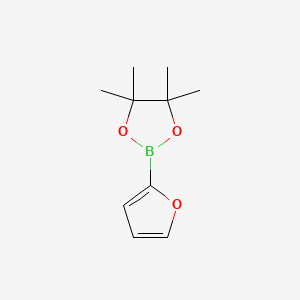

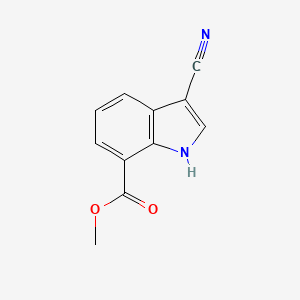

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

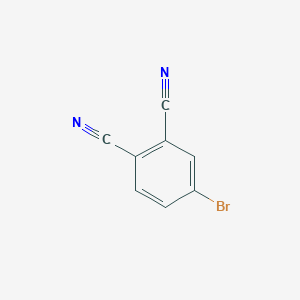

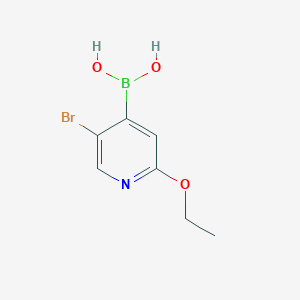

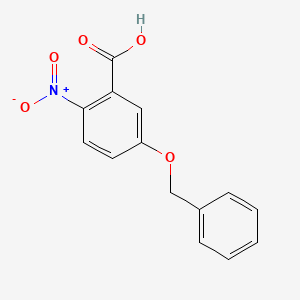

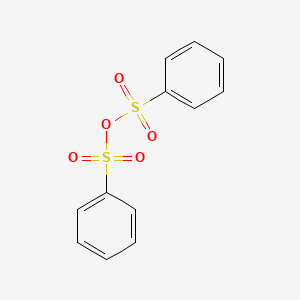

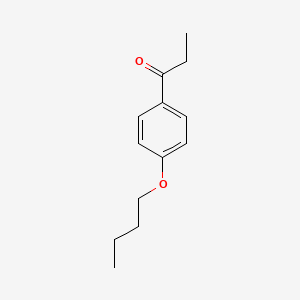

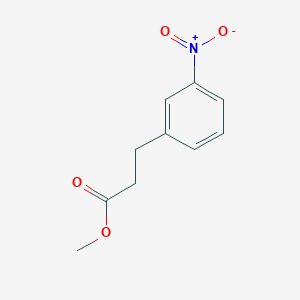

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)